
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrosilylation: Formation of various organosilicon compounds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
科学的研究の応用
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
作用機序
The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .
類似化合物との比較
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used as a starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Employed in the preparation of silicon-modified polyamides.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
18544-27-9 |
|---|---|
分子式 |
C18H42OSi2 |
分子量 |
330.7 g/mol |
IUPAC名 |
heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3 |
InChIキー |
SLOIAUPBXLDNNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


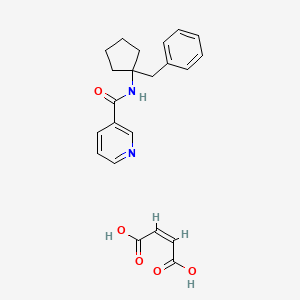
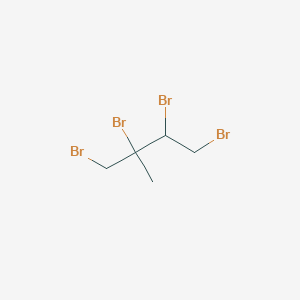
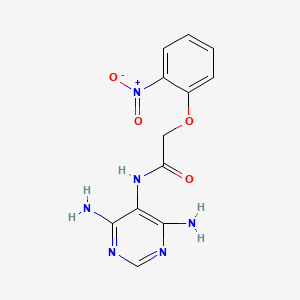

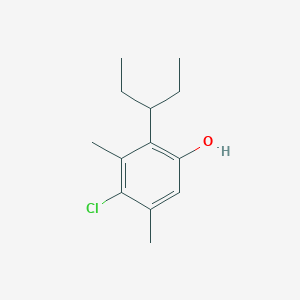
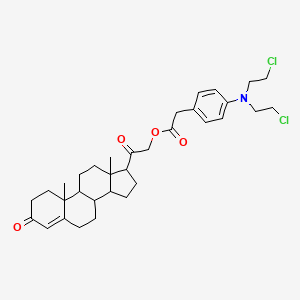
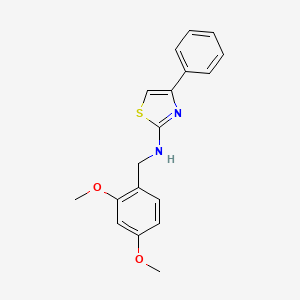
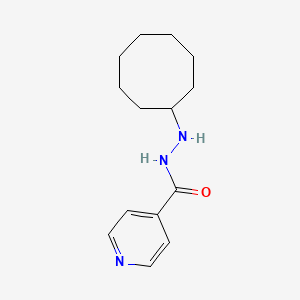


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
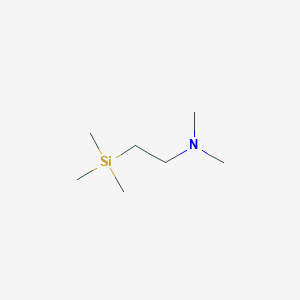
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

